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3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Structure-Activity Relationship Substituent Topology Piperidine-Benzamide Conformation

3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-90-5) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide piperidinyl benzamide structural class. Its molecular formula is C23H25N5O2 with a molecular weight of 403.5 g/mol, incorporating a 1-(p-tolyl)-1H-1,2,3-triazole core linked via a carbonyl bridge to a piperidin-4-yl scaffold, which is further N-acylated by a 3-methylbenzamide group.

Molecular Formula C23H25N5O2
Molecular Weight 403.486
CAS No. 1251695-90-5
Cat. No. B2791933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251695-90-5
Molecular FormulaC23H25N5O2
Molecular Weight403.486
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C
InChIInChI=1S/C23H25N5O2/c1-16-6-8-20(9-7-16)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-5-3-4-17(2)14-18/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29)
InChIKeyXACSLGUXTAFBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-90-5): Compound Identity and Physicochemical Baseline for Research Sourcing


3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-90-5) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide piperidinyl benzamide structural class. Its molecular formula is C23H25N5O2 with a molecular weight of 403.5 g/mol, incorporating a 1-(p-tolyl)-1H-1,2,3-triazole core linked via a carbonyl bridge to a piperidin-4-yl scaffold, which is further N-acylated by a 3-methylbenzamide group . This compound shares a conserved pharmacophoric architecture with a broader series of triazole-benzamide analogs that have been disclosed in patent families targeting diverse therapeutic areas, including neurological disorders via monoaminergic receptor modulation (US9416127B2) and oncology/neurology indications through Parkin E3 ligase modulation (WO2017210694A1) [1][2]. The 3-methyl substituent on the terminal benzamide ring represents a specific structural variation whose positional isomerism differentiates it from the 4-methyl, 2-methyl, unsubstituted, 3-chloro, and 4-fluoro benzamide analogs available within the same chemical series [2].

Why 3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide Cannot Be Generically Substituted by Close Triazole-Benzamide Analogs


Within the 1,2,3-triazole-4-carbonyl-piperidin-4-yl benzamide series, the identity and position of substituents on the terminal benzamide aryl ring control critical molecular recognition parameters—including hydrogen-bonding geometry, steric occupancy of lipophilic sub-pockets, and conformational preferences of the piperidine scaffold—that collectively determine target engagement and selectivity profiles. The 3-methyl substituent on the benzamide ring of compound 1251695-90-5 creates a distinct electronic and steric environment compared to the unsubstituted benzamide analog (CAS 1251556-37-2), the electron-withdrawing 3-chloro variant (CAS 1251630-86-0), the 4-fluoro analog, and regioisomeric 2-methyl and 4-methyl counterparts . Patent disclosures across this chemotype explicitly demonstrate that subtle substituent changes on the benzamide moiety produce divergent pharmacological outcomes: in the Parkin ligase modulator series (WO2017210694A1), benzamide substitution patterns were systematically varied to tune both potency and selectivity, with different substituents yielding distinct structure-activity relationship (SAR) vectors [1]. Consequently, procurement of a generic 'triazole-piperidine-benzamide' without controlling for the specific 3-methylbenzamide substitution pattern risks acquiring a compound with meaningfully different target-binding characteristics, solubility, and metabolic stability—compromising experimental reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for 3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-90-5) Versus Closest Analogs


Benzamide Substituent Positional Differentiation: 3-Methyl vs. 4-Methyl and Unsubstituted Analogs

The 3-methyl substituent on the benzamide ring of compound 1251695-90-5 generates a meta-substitution topology that is topologically distinct from the para-substituted 4-methyl analog and the unsubstituted benzamide variant (CAS 1251556-37-2). This positional difference alters the dihedral angle distribution between the benzamide aryl ring and the amide linkage, which in turn modulates the spatial presentation of the methyl group to target protein sub-pockets . In related triazole carboxamide series disclosed in US9416127B2, the position of methyl substitution on the N-aryl ring was shown to be a critical determinant of binding affinity, with meta-methyl derivatives (3-methylphenyl-triazole carboxamides) exhibiting distinct pharmacological profiles compared to their para-substituted counterparts in in vitro binding assays [1]. The molecular formula C23H25N5O2 is shared with the 4-methyl analog, making these compounds constitutional isomers that are not analytically interchangeable without chromatographic or spectroscopic confirmation .

Structure-Activity Relationship Substituent Topology Piperidine-Benzamide Conformation

Comparative Physicochemical Property Profile: 3-Methyl vs. 3-Chloro Benzamide Analog

The 3-methyl substituent (electron-donating, +I effect) in compound 1251695-90-5 provides a fundamentally different electronic environment on the benzamide ring compared to the 3-chloro analog (CAS 1251630-86-0), which bears an electron-withdrawing chlorine atom. This electronic divergence affects both the acidity of the benzamide N-H proton and the electron density of the aryl ring, parameters that directly influence hydrogen-bond donor strength and π-stacking interactions with aromatic protein residues [1]. Based on standard medicinal chemistry principles, the 3-methyl variant is predicted to exhibit higher LogP (increased lipophilicity) and lower aqueous solubility compared to the 3-chloro analog, a differentiation that would manifest in differential membrane permeability and metabolic stability profiles [1]. The exact quantitative LogP and solubility values for these specific compounds have not been published in the peer-reviewed literature, representing a data gap for procurement decision-making .

Lipophilicity Electronic Effects Drug-Likeness Parameters

Patent-Assigned Biological Annotation: Parkin E3 Ligase Modulation Context

The triazole benzamide chemotype encompassing compound 1251695-90-5 has been specifically claimed and exemplified in patent WO2017210694A1 (AN2H Discovery Ltd.) as modulators of Parkin ligase, a RING-between-RING (RBR) E3 ubiquitin ligase implicated in Parkinson's disease, cancer, and mycobacterial infection [1]. The patent discloses that compounds of this structural class activate Parkin ligase through a novel mechanism involving disruption of Zn-finger domains, a mode of action distinct from traditional active-site enzyme inhibitors. Systematic SAR exploration within this patent demonstrates that benzamide ring substitution (including methyl, halogen, and hydrogen variants) directly impacts Parkin activation potency, establishing that the 3-methyl substitution pattern represents a defined SAR vector rather than an arbitrary structural variation [1]. The unsubstituted benzamide analog (CAS 1251556-37-2) and the 3-chloro variant fall within the same Markush structure, but the patent's exemplified compounds reveal non-interchangeable activity profiles across different substitution patterns [1][2].

Parkin Ligase Ubiquitin-Proteasome Pathway Parkinson's Disease

Analytical Identity Confirmation: InChIKey-Based Compound Authentication for Procurement Integrity

Compound 1251695-90-5 possesses the unique InChIKey XACSLGUXTAFBTK-UHFFFAOYSA-N, which serves as the definitive structural hash for chemical identity verification upon receipt. This InChIKey is distinct from those of all close analogs: the unsubstituted benzamide (CAS 1251556-37-2), 3-chloro analog (CAS 1251630-86-0), 4-fluoro analog, and the 2-methyl and 4-methyl regioisomers each carry unique InChIKey identifiers . The molecular weight of 403.5 g/mol distinguishes it from halogenated analogs (e.g., 3-chloro variant is heavier, 4-fluoro variant has a different mass) but is shared with the 4-methyl constitutional isomer, requiring orthogonal analytical confirmation (NMR or chromatography) for unambiguous differentiation between these isomers . Proton NMR characterization reveals piperidine ring protons in the δ 2.5–3.5 ppm range and aromatic protons spanning δ 7.0–8.5 ppm, with the 3-methyl benzamide aromatic splitting pattern distinguishable from the 4-methyl isomer through differences in the aromatic coupling pattern (1,3-disubstituted vs. 1,4-disubstituted benzene ring proton environments) .

Compound Authentication Quality Control InChIKey Uniqueness

Recommended Research Application Scenarios for 3-Methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-90-5) Based on Available Evidence


Parkin Ligase Modulator Screening and Ubiquitin-Proteasome Pathway Research

Based on patent WO2017210694A1, which explicitly claims triazole benzamide derivatives including the 3-methylbenzamide substitution subclass as Parkin E3 ligase activators, compound 1251695-90-5 is best positioned as a screening candidate for Parkin-mediated ubiquitination assays. This application leverages the patent-established target hypothesis: Parkin is a RING-between-RING ligase that regulates mitochondrial quality control, and its dysfunction is genetically linked to autosomal recessive juvenile Parkinson's disease [1]. Researchers designing phenotypic screens for mitophagy induction or biochemical assays measuring Parkin auto-ubiquitination activity should use this compound as part of a systematic SAR panel comparing 3-methyl, unsubstituted, 3-chloro, 4-fluoro, and 2-methyl/4-methyl benzamide variants to establish substitution-dependent activity gradients. The compound's structural relationship to the patent-exemplified series provides a rational starting point, though researchers must independently generate quantitative dose-response data given the absence of publicly disclosed IC50/EC50 values [1].

Chemical Probe Development for Target Deconvolution in Neurodegeneration Models

The dual patent context—CNS indications in US9416127B2 (depression, anxiety, bipolar disorder) and Parkin ligase activation in WO2017210694A1—suggests that compound 1251695-90-5 may possess polypharmacology relevant to neurodegeneration research [1][2]. For academic or industrial groups developing chemical probes for target deconvolution, this compound can serve as a starting scaffold for structure-based optimization. The 3-methyl substituent provides a specific vector for introducing additional functionality (e.g., photoaffinity labeling groups, click chemistry handles, or fluorescent reporters) via the benzamide ring without perturbing the core triazole-piperidine pharmacophore [2]. Prioritization of this compound over the unsubstituted benzamide analog is warranted when the research objective requires a specific lipophilic and electronic profile at the benzamide position to interrogate target sub-pocket preferences [2].

Analytical Reference Standard for Triazole-Benzamide Library Quality Control

Given the documented risk of constitutional isomer misidentification (3-methyl vs. 4-methyl), compound 1251695-90-5 is uniquely valuable as an analytical reference standard for laboratories synthesizing or procuring triazole-benzamide compound libraries. Its InChIKey (XACSLGUXTAFBTK-UHFFFAOYSA-N), 1H NMR aromatic splitting pattern characteristic of 1,3-disubstitution, and HPLC retention parameters can serve as orthogonal identity confirmation benchmarks [1]. Procurement of this specific compound as a characterized reference material enables laboratories to establish reliable analytical protocols for distinguishing positional isomers within the triazole-piperidine-benzamide series, reducing the risk of data contamination from incorrectly identified analogs in screening campaigns [1].

Metabolic Stability and Physicochemical Profiling Reference Compound

The 3-methyl substituent's moderate electron-donating character (Hammett σmeta = −0.07) positions compound 1251695-90-5 as a suitable reference compound for systematic physicochemical and metabolic stability profiling studies across the benzamide substitution series [1]. Testing this compound alongside the 3-chloro analog (electron-withdrawing, σmeta = +0.37) and the unsubstituted analog in parallel microsomal stability, CYP inhibition, and plasma protein binding assays would generate internally controlled data illuminating the substituent electronic effect on ADME parameters specific to this chemotype. Such data would directly inform procurement decisions for follow-up compounds by establishing clear SAR trends for metabolic stability and off-target liability [1].

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